benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido-thiazine class of heterocyclic systems, characterized by a fused pyrimidine-thiazine core. Key structural features include:
- A 2-fluorophenyl substituent at the 6-position, introducing steric and electronic effects critical for molecular interactions.
- A methyl group at the 8-position, contributing to steric stabilization.
- A 4-oxo group in the thiazine ring, enabling hydrogen-bonding interactions.
Properties
IUPAC Name |
benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-14-19(21(27)28-13-15-7-3-2-4-8-15)20(16-9-5-6-10-17(16)23)25-18(26)11-12-29-22(25)24-14/h2-10,20H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWJUPXYWJVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3F)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an anti-HIV agent. Research indicates that derivatives of pyrimido-thiazines exhibit inhibitory effects against HIV integrase, which is crucial for viral replication. For instance, a related compound demonstrated an EC50 value of 75 µM against HIV integrase, suggesting that modifications in the thiazine structure can enhance antiviral potency .
Anticancer Properties
The compound also shows promise as an anticancer agent. Its structural features allow it to interact with various biological targets involved in cancer progression. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways . The specific mechanisms through which benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects are still under investigation.
Enzyme Inhibition
The compound's effectiveness as an inhibitor of certain enzymes has been explored in several studies. For example, it has been suggested that structural analogs can inhibit histone deacetylases (HDACs), which play a role in gene expression regulation and cancer cell proliferation . This inhibition can lead to increased acetylation of histones and subsequent reactivation of tumor suppressor genes.
Molecular Docking Studies
Molecular modeling and docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound can fit well into the active sites of target enzymes due to its structural complementarity .
Anti-HIV Research
A notable case study involved a series of pyrimido-thiazine derivatives where researchers synthesized multiple compounds and evaluated their anti-HIV activity through cellular assays. The most promising candidates were subjected to further testing for their efficacy and mechanism of action .
Cancer Cell Line Studies
In another case study focusing on cancer therapy, researchers tested the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Bromine in the 4-bromophenyl analog () increases molecular weight significantly (449.33 g/mol vs. 409.46 g/mol for the target compound), which may impact solubility and pharmacokinetics .
Ester Group Variations :
- Replacement of the benzyl ester with an ethyl ester () reduces aromaticity, likely altering metabolic stability and tissue distribution .
Alkoxy Substituents :
Biological Activity
Benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido[2,1-b][1,3]thiazine class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.46 g/mol
- CAS Number : 616213-77-5
The structural characteristics of this compound contribute significantly to its biological activity. The presence of both the pyrimidine and thiazine rings enhances its potential interactions with various biological targets.
Anticancer Activity
Recent studies have shown that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
- A specific study reported an EC50 value of 75 µM for a related compound in inhibiting HIV integrase activity, indicating potential for broader applications in oncological therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways:
- Enzyme Inhibition : The compound has shown efficacy in inhibiting cyclooxygenase (COX) enzymes which play a critical role in inflammation .
- Case Study : In a controlled experiment involving animal models of inflammation, treatment with the compound resulted in a significant reduction in edema compared to untreated controls .
Antimicrobial Activity
Benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo derivatives have also been evaluated for their antimicrobial properties:
- Broth Microdilution Assays : These assays revealed that the compound exhibits antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzyl 6-(2-fluorophenyl)-8-methyl derivatives:
| Compound | Structure | Biological Activity | EC50/MIC |
|---|---|---|---|
| Compound A | Benzyl 6-(2-fluorophenyl)-8-methyl | Anticancer | EC50 = 75 µM |
| Compound B | Benzyl 6-(4-fluorophenyl)-8-methyl | Anti-inflammatory | MIC = 50 µg/mL |
This table summarizes findings from various studies that highlight how modifications to the benzyl and fluorophenyl groups influence biological activity.
Synthesis Methods
The synthesis of benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo derivatives typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Utilizing thiourea and α,β-unsaturated carbonyl compounds.
- Introduction of Substituents : Employing electrophilic aromatic substitution to introduce fluorophenyl groups.
- Final Esterification : To form the carboxylate ester using benzyl alcohol.
These synthetic pathways have been optimized for yield and purity through various techniques including microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
